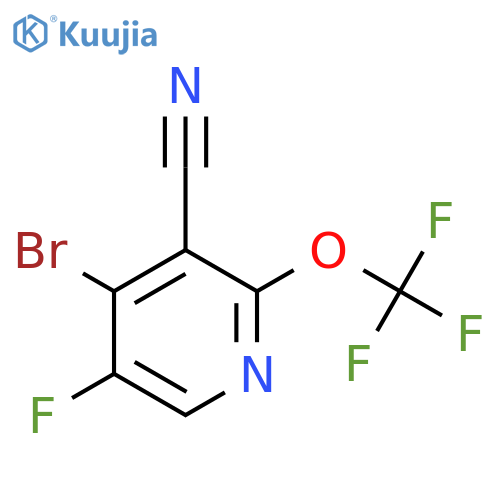Cas no 1806227-59-7 (4-Bromo-3-cyano-5-fluoro-2-(trifluoromethoxy)pyridine)

1806227-59-7 structure
商品名:4-Bromo-3-cyano-5-fluoro-2-(trifluoromethoxy)pyridine
CAS番号:1806227-59-7
MF:C7HBrF4N2O
メガワット:284.993254423141
CID:4801627
4-Bromo-3-cyano-5-fluoro-2-(trifluoromethoxy)pyridine 化学的及び物理的性質
名前と識別子
-
- 4-Bromo-3-cyano-5-fluoro-2-(trifluoromethoxy)pyridine
-
- インチ: 1S/C7HBrF4N2O/c8-5-3(1-13)6(14-2-4(5)9)15-7(10,11)12/h2H
- InChIKey: ZNNKWRYJEZAPGN-UHFFFAOYSA-N
- ほほえんだ: BrC1C(=CN=C(C=1C#N)OC(F)(F)F)F
計算された属性
- 水素結合ドナー数: 0
- 水素結合受容体数: 7
- 重原子数: 15
- 回転可能化学結合数: 1
- 複雑さ: 276
- 疎水性パラメータ計算基準値(XlogP): 2.9
- トポロジー分子極性表面積: 45.9
4-Bromo-3-cyano-5-fluoro-2-(trifluoromethoxy)pyridine 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Alichem | A026004483-1g |
4-Bromo-3-cyano-5-fluoro-2-(trifluoromethoxy)pyridine |
1806227-59-7 | 97% | 1g |
$1,663.20 | 2022-03-31 | |
| Alichem | A026004483-500mg |
4-Bromo-3-cyano-5-fluoro-2-(trifluoromethoxy)pyridine |
1806227-59-7 | 97% | 500mg |
$980.00 | 2022-03-31 |
4-Bromo-3-cyano-5-fluoro-2-(trifluoromethoxy)pyridine 関連文献
-
Sally A. Wasileski,Michael J. Weaver Faraday Discuss., 2002,121, 285-300
-
M. Kubus,K. Levin,S. Kroeker,D. Enseling,T. Jüstel,H.-J. Meyer Dalton Trans., 2015,44, 2819-2826
-
Oliver D. John Food Funct., 2020,11, 6946-6960
-
Min-Ji Kim,Myoung-Seon Gong Analyst, 2012,137, 1487-1494
-
Miguel A. C. Teixeira,Steve Arscott,Simon J. Cox Soft Matter, 2018,14, 5369-5382
1806227-59-7 (4-Bromo-3-cyano-5-fluoro-2-(trifluoromethoxy)pyridine) 関連製品
- 2351947-39-0(2-{(tert-butoxy)carbonylamino}-3-(2,5-dichloropyridin-3-yl)propanoic acid)
- 2172035-25-3(tert-butyl 3-hydroxy-3-4-(hydroxymethyl)oxan-4-ylpyrrolidine-1-carboxylate)
- 1803570-15-1(methyl 2-4-(aminomethyl)oxan-4-ylacetate Hydrochloride)
- 624-75-9(Iodoacetonitrile)
- 503537-97-1(4-bromooct-1-ene)
- 1416439-17-2(TERT-BUTYL (2-METHYLPENT-4-EN-2-YL)CARBAMATE)
- 1698674-07-5(1-4-(3-methyl-1H-pyrazol-1-yl)phenylpropan-1-one)
- 110502-51-7(4,4-dimethylhexane-1-thiol)
- 2228509-21-3({1-(2-fluoropyridin-3-yl)methylcyclopropyl}methanamine)
- 1187931-00-5(2-(4-Fluoro-benzyl)-pyrrolidine hydrochloride)
推奨される供給者
Nanjing Jubai Biopharm
ゴールドメンバー
中国のサプライヤー
大量

Hefei Zhongkesai High tech Materials Technology Co., Ltd
ゴールドメンバー
中国のサプライヤー
試薬

Shanghai Aoguang Biotechnology Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Nanjing jingzhu bio-technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Baoji Haoxiang Bio-technology Co.Ltd
ゴールドメンバー
中国のサプライヤー
大量